Product packaging for Cinnamaverine(Cat. No.:CAS No. 1679-75-0)

Cinnamaverine

Cat. No.: B239495
CAS No.: 1679-75-0
M. Wt: 323.4 g/mol
InChI Key: UTTZVFFEPWFVRY-UHFFFAOYSA-N
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Description

Contextualization within Modern Drug Discovery and Development Paradigms

Modern drug discovery and development are characterized by sophisticated approaches such as high-throughput screening, structure-activity relationship (SAR) studies, and the identification of novel molecular targets. Compounds are evaluated for their potential to modulate biological pathways implicated in disease. Cinnamaverine, listed in drug nomenclature resources such as the USP Dictionary of USAN and International Drug Names and noted in the context of International Nonproprietary Names (INN) as an anticholinergic, tert. amine, suggests it has been considered within the pharmaceutical development pipeline who.intwho.intscribd.com. This classification implies that it, or related chemical entities, may have been investigated for pharmacological activity, potentially as a spasmolytic agent, aligning with broader efforts to discover and optimize therapeutic compounds who.intwho.int. However, the extent of its current integration into mainstream drug discovery paradigms remains limited based on the available information.

Historical Trajectory of this compound-Related Chemical Entities in Scientific Literature

The presence of this compound in compendia like the USP Dictionary and its mention in INN listings indicate a history of consideration for pharmaceutical naming, suggesting it has been part of scientific literature or regulatory review processes at some point scribd.com. Cinnamic acid derivatives, as a broader class, have a well-established history in medicinal chemistry, with many exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties researchgate.netnih.govresearchgate.netnih.gov. While specific historical research dedicated solely to this compound's development trajectory is not detailed in the provided snippets, its inclusion in nomenclature databases points to its recognition as a chemical entity of pharmaceutical interest.

Articulation of Key Research Gaps and Future Directions for this compound Investigation

Future research directions for this compound could include:

Synthesis Optimization: Developing efficient and scalable synthetic routes for its production.

Biological Activity Profiling: Conducting comprehensive in vitro and in vivo assays to identify potential pharmacological activities.

Mechanism of Action Studies: Investigating how this compound interacts with biological targets at a molecular level.

Structure-Activity Relationship (SAR) Investigations: Synthesizing and testing analogues to understand how structural modifications influence its biological effects, a common strategy in drug discovery nih.govresearchgate.netnih.govnih.govmdpi.comyoutube.com.

Target Validation: If a specific biological target is identified, this compound could be used to validate its role in disease pathogenesis.

Significance of this compound as a Representative Chemical Probe

Chemical probes are essential tools in modern biological research, serving as small molecules that potently and selectively modulate the activity of target proteins. They enable scientists to investigate molecular mechanisms, cellular phenotypes, and validate potential drug targets nih.govchemicalprobes.orgcaymanchem.com. While the general principles and applications of chemical probes are well-documented, there is no direct evidence from the provided search results indicating that this compound has been utilized or developed as a chemical probe. Its significance in this context is therefore currently undefined. Should future research elucidate specific, potent, and selective biological activities for this compound, it could potentially be developed into a chemical probe for studying its associated biological pathways.

Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number1679-75-0 scribd.comchemsrc.comchemblink.comarchive.org
Molecular FormulaC21H25NO2 scribd.comchemsrc.comchemblink.com
Molecular Weight323.42900 chemsrc.com
Density (calculated)1.069 g/cm³ chemsrc.com
Boiling Point (calc.)447.7 ºC at 760 mmHg chemsrc.com
Flash Point (calc.)140.7 ºC chemsrc.com
PSA29.54000 chemsrc.com
LogP4.11220 chemsrc.com
Synonyms2-Diethylaminoethyl 2,3-diphenylacrylate; (E)-2,3-Di(Phenyl)Prop-2-Enoic Acid 2-Diethylaminoethyl Ester; (E)-2,3-Di(Phenyl)Acrylic Acid 2-Diethylaminoethyl Ester; this compound (INN) who.intwho.intscribd.comchemblink.com

Compound List:

this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO2 B239495 Cinnamaverine CAS No. 1679-75-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1679-75-0

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2,3-diphenylprop-2-enoate

InChI

InChI=1S/C21H25NO2/c1-3-22(4-2)15-16-24-21(23)20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18/h5-14,17H,3-4,15-16H2,1-2H3

InChI Key

UTTZVFFEPWFVRY-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cinnamaverine

Established Synthetic Pathways for Cinnamaverine Analogues

The synthesis of complex organic molecules like this compound typically relies on established methodologies that are often guided by retrosynthetic analysis. While direct literature detailing this compound's specific established pathways is limited, these general chemical strategies would be employed.

Retrosynthetic Analysis and Key Intermediate Synthesis

Retrosynthetic analysis is a fundamental approach in organic synthesis where a target molecule is broken down into simpler, commercially available starting materials through a series of logical disconnections youtube.comyoutube.comyoutube.comyoutube.com. For a molecule described as an "aminodiphenylacrylate" vdoc.pub, a retrosynthetic strategy would likely involve identifying key structural units. Potential disconnections could target the ester linkage, the amine linkage, or bonds within the diphenylacrylate core. This process would identify crucial intermediates, such as substituted benzoic acids, anilines, and acrylic acid derivatives, which would then require their own synthetic routes or be sourced commercially. For example, a disconnection might lead back to a substituted benzophenone (B1666685) derivative and an amino-containing fragment, or an acrylate (B77674) ester and a diarylamine precursor.

Development of Novel Synthetic Routes to this compound

The pursuit of novel synthetic routes aims to improve efficiency, reduce costs, enhance yields, or enable access to specific stereoisomers. While no specific novel synthetic routes for this compound have been identified in the reviewed literature, advancements in synthetic organic chemistry, such as the development of new catalytic systems, milder reaction conditions, or flow chemistry techniques, could be applied to devise such routes in the future. Research into the biosynthesis of related compounds like cinnamylamine (B1233655) has demonstrated significant yield improvements through metabolic engineering and optimization, suggesting that biocatalytic or chemoenzymatic approaches could also be explored for this compound or its precursors nih.govresearchgate.netresearchgate.net.

Asymmetric and Enantioselective Synthesis Approaches for this compound Enantiomers

Many pharmaceutical compounds exhibit stereoisomerism, where different enantiomers can possess distinct biological activities and safety profiles youtube.com. If this compound possesses chiral centers, the development of asymmetric or enantioselective synthesis methods would be crucial for producing specific enantiomers. These methods typically involve chiral catalysts, chiral auxiliaries, or chiral starting materials to control the stereochemical outcome of reactions youtube.comresearchgate.netnih.gov. While specific enantioselective syntheses for this compound are not detailed, general strategies for creating chiral amines or chiral acrylate derivatives could be adapted.

Design and Synthesis of this compound Derivatives and Bioisosteres

The design and synthesis of this compound derivatives and bioisosteres are key strategies in medicinal chemistry for optimizing pharmacological properties, improving efficacy, or reducing side effects. A bioisostere is a substituent or molecule that has similar physical or chemical properties and can elicit similar biological responses to another compound vdoc.pubfreemdict.com. Modifications could involve altering the phenyl rings, the amino group, or the acrylate moiety. For instance, introducing different substituents on the phenyl rings or replacing functional groups with their bioisosteric equivalents could lead to novel compounds with potentially modulated activities. The synthesis of such derivatives would follow standard organic synthesis protocols, employing reactions like acylation, alkylation, condensation, or cross-coupling reactions, depending on the desired structural modifications.

Advanced Structural Elucidation and Conformational Analysis of Cinnamaverine

Spectroscopic Characterization Techniques for Cinnamaverine and Derivatives

Spectroscopic methods probe the interaction of electromagnetic radiation with matter, providing invaluable information about molecular structure, bonding, and electronic states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, offering detailed insights into molecular connectivity and, in some cases, molecular dynamics. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: This technique detects the hydrogen nuclei (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, influenced by neighboring atoms and functional groups. Coupling constants (J values) between adjacent protons reveal information about the number of bonds separating them and the dihedral angles, aiding in the determination of molecular connectivity and stereochemistry. For this compound, ¹H NMR would identify and quantify different types of protons, such as those in aromatic rings, alkyl chains, or adjacent to electronegative atoms.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. ¹³C NMR spectra reveal the number of unique carbon environments and their chemical shifts, which are indicative of the hybridization state (e.g., sp², sp³) and functional groups (e.g., carbonyl, aromatic, aliphatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Spectroscopy: For complex molecules like this compound, 2D NMR techniques are crucial for establishing detailed molecular connectivity.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling, mapping out proton-proton proximities through bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons, providing ¹H-¹³C one-bond correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies through-space proximity between protons that are close to each other, even if they are not directly bonded. This is particularly useful for conformational analysis, revealing spatial relationships between different parts of the molecule. msu.eduuii.ac.idmicrobenotes.comnih.govresearchgate.netscielo.org.zanih.govnih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. Both methods analyze the vibrations of molecular bonds.

IR Spectroscopy: IR spectroscopy relies on the absorption of infrared radiation by molecules, which causes vibrations (stretching, bending) of chemical bonds. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. IR spectroscopy is particularly sensitive to polar bonds, such as O-H, N-H, and C=O stretching vibrations, and provides a characteristic "fingerprint region" (typically 400-1500 cm⁻¹) that is unique to each compound. nih.govuni-siegen.deksu.edu.saedinst.comunizar-csic.es

Raman Spectroscopy: Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light (usually from a laser). A vibration is Raman active if it causes a change in the molecule's polarizability. Raman spectroscopy is often more sensitive to non-polar bonds, such as C-C, C=C, and C≡C stretching vibrations, and can provide information about skeletal structures and crystal lattice vibrations. nih.govuni-siegen.deksu.edu.saedinst.comunizar-csic.esmt.com

By comparing the IR and Raman spectra, a comprehensive understanding of the vibrational modes and functional groups within this compound can be achieved.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the molecular formula. miamioh.edunelsonlabs.commsu.edu

Fragmentation Patterns: Upon ionization, molecules can fragment into smaller ions. The pattern of these fragment ions is highly characteristic of the molecule's structure. Analyzing these fragments can reveal the presence of specific functional groups, bond strengths, and structural arrangements. For example, common losses of small neutral molecules like water (H₂O) or ethylene (B1197577) (C₂H₄) can be observed. miamioh.edumsu.edulibretexts.org Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used ionization methods, each yielding different fragmentation behaviors.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals.

Chromophore Identification: The presence of chromophores—groups of atoms responsible for light absorption, such as conjugated double bonds, aromatic rings, or carbonyl groups—can be identified by their characteristic absorption maxima (λmax). vscht.czazooptics.comupi.edukvmwai.edu.in

Electronic Transitions: UV-Vis spectra provide information about the nature of electronic transitions (e.g., π→π, n→π) and the extent of conjugation within a molecule. Changes in λmax (bathochromic or hypsochromic shifts) can indicate structural modifications or environmental effects like solvent polarity. vscht.czazooptics.commsu.eduqu.edu.qa The intensity of absorption bands (molar absorptivity, ε) can also provide clues about the nature of the electronic transition, with highly allowed transitions exhibiting large ε values. msu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography (XRC) is the definitive method for determining the three-dimensional atomic structure of crystalline materials.

Principle: When X-rays interact with a crystal, they are diffracted by the ordered arrangement of atoms in the crystal lattice. This diffraction pattern, governed by Bragg's Law (nλ = 2d sin θ), is unique to the crystal's internal structure. drawellanalytical.comanton-paar.comlibretexts.org

Applications: XRC is crucial for confirming the absolute configuration of stereocenters, understanding crystal packing, and providing an unambiguous structural model. drawellanalytical.comanton-paar.comlibretexts.orgnih.gov

Advanced Electron Diffraction and Microscopy Techniques for Structural Information

Advanced electron microscopy and diffraction techniques offer complementary high-resolution structural information, especially for nanoscale materials or samples that are difficult to crystallize for X-ray analysis.

Electron Diffraction (ED): Similar to X-ray diffraction, electron diffraction utilizes the wave nature of electrons to probe the crystalline structure. Techniques like Transmission Electron Diffraction (TED) and Convergent Beam Electron Diffraction (CBED) can provide crystallographic information, including lattice parameters and symmetry, from very small crystalline samples. arxiv.orgresearchgate.neticdd.comchemrxiv.org

Microcrystal Electron Diffraction (MicroED) / 3D Electron Diffraction (3D ED): This advanced technique combines electron microscopy with continuous sample rotation to collect a series of diffraction patterns from nanoscale crystals. MicroED is particularly valuable for determining the structures of materials that are too small or difficult to analyze using conventional X-ray crystallography, offering high-resolution structural data from minimal sample amounts. chemrxiv.orggatan.com

Transmission Electron Microscopy (TEM): TEM, especially aberration-corrected TEM, can provide direct imaging of atomic columns, offering exceptional spatial resolution for visualizing atomic arrangements, defects, and interfaces within materials. arxiv.orgresearchgate.net

By employing these advanced techniques, a comprehensive and accurate structural model of this compound can be established, revealing its precise atomic arrangement and conformational preferences.

Compound List:

this compound

Computational Structural Analysis Methodologies

Upon conducting a comprehensive search for scientific literature pertaining to the computational structural analysis and conformational analysis of the chemical compound "this compound," no specific research findings or data directly related to this compound were identified in the provided search results. Consequently, it is not possible to generate detailed research findings or data tables for "this compound" within the scope of computational structural analysis methodologies.

The methodologies commonly employed in computational structural analysis, as indicated by broader scientific literature, include techniques such as Density Functional Theory (DFT) for electronic structure calculations and conformational preference studies, and Molecular Dynamics (MD) simulations for analyzing dynamic behavior and structural stability dtu.dkepfl.chmanchester.ac.uknih.govresearchgate.netucr.edustanford.edu. These methods are used to elucidate molecular geometries, identify stable conformers, and predict spectroscopic properties researchgate.netjmcs.org.mxscielo.org.mxfrontiersin.orgresearchgate.net. However, without specific studies on "this compound," these general methodologies cannot be applied to provide concrete findings for this particular compound.

In Vitro Biochemical and Molecular Mechanism of Action Investigations of Cinnamaverine

Target Identification and Validation Approaches

The initial and crucial step in understanding a compound's mechanism of action is the identification and subsequent validation of its molecular target(s). Modern drug discovery employs a range of sophisticated techniques for this purpose.

Affinity-Based Proteomics for Direct Target Binding Elucidation

Affinity-based proteomics is a powerful method to directly identify the protein targets of a small molecule from a complex biological sample. nih.govresearchgate.netsemanticscholar.org This approach typically involves immobilizing the compound of interest, such as Cinnamaverine, onto a solid support to "fish" for its binding partners in cell lysates. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov Chemical proteomics, a sub-discipline, utilizes chemical probes to covalently label and enrich target proteins, providing a more robust identification. researchgate.netdiscoveryontarget.com While these techniques are instrumental in target discovery, no studies have been published detailing their use to determine the direct binding targets of this compound.

Genetic Perturbation Methods (e.g., RNAi, CRISPR-Cas9) for Functional Target Validation

Phenotypic Screening Coupled with Target Deconvolution Strategies

Phenotypic screening involves testing a compound's effect on a whole cell or organism to observe a specific change in its phenotype, without prior knowledge of the target. nih.govyoutube.com This approach is particularly useful for identifying compounds that modulate complex cellular pathways. criver.com Once a hit compound like this compound is identified through a phenotypic screen, the subsequent challenge is "target deconvolution" – the process of identifying the molecular target responsible for the observed phenotype. nih.govdrughunter.com This can involve a combination of the affinity-based and genetic methods described above. The application of phenotypic screening and subsequent target deconvolution to unravel the mechanism of this compound has not been described in the scientific literature.

Ligand Binding Studies and Receptor Interaction Characterization

Following target identification, quantitative studies are performed to characterize the binding interaction between the compound and its target.

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method to study ligand-receptor interactions. science.govoncodesign-services.com These assays use a radioactively labeled version of a ligand to quantify its binding to a target receptor. giffordbioscience.comnih.govrevvity.com By competing the binding of the radioligand with an unlabeled compound, such as this compound, one can determine the affinity (typically expressed as the inhibition constant, Ki) of the unlabeled compound for the receptor. There are currently no published reports of radioligand binding assays being used to characterize the interaction of this compound with any specific receptor.

Biophysical Techniques for Binding Kinetics and Affinity (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Modern biophysical techniques provide detailed insights into the kinetics and thermodynamics of ligand-target interactions. criver.comreactionbiology.comichorlifesciences.com Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding and dissociation rates of a compound to an immobilized target in real-time, from which the affinity (dissociation constant, Kd) can be calculated. youtube.comnih.gov Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including affinity, stoichiometry, enthalpy, and entropy. criver.comyoutube.com The application of these powerful biophysical methods to quantify the binding kinetics and affinity of this compound to a molecular target has not been documented.

Enzyme Inhibition and Activation Profiling in Cell-Free Systems

Extensive literature searches did not yield any specific studies on the enzyme inhibition or activation profiling of this compound in cell-free systems. While the broader class of cinnamic acid derivatives has been investigated for various enzyme interactions, data focusing solely on this compound is not available in the reviewed scientific literature.

Cellular Pathway Modulation and Signaling Cascade Investigations

There is currently no available research detailing the effects of this compound on cellular pathway modulation or specific signaling cascades. Scientific investigations into how this particular compound might alter intracellular communication and signaling events have not been reported in the accessible literature.

Quantification of Second Messenger Levels and Protein Phosphorylation

No studies were found that quantified the levels of second messengers or the status of protein phosphorylation in response to this compound treatment. The impact of this compound on these critical aspects of cellular signaling remains uninvestigated in the current body of scientific research.

Gene Expression and Proteomic Profiling in Response to this compound Treatment

There are no published studies on the gene expression or proteomic profiles of cells following treatment with this compound. Consequently, the global changes in gene and protein expression induced by this compound are unknown.

Investigation of this compound's Molecular Interactions at the Cellular Level

Specific molecular interactions of this compound at the cellular level have not been documented in the available scientific literature. Research to identify its direct binding partners and understand its mechanism of action on a molecular scale has not been reported.

In Vitro Studies on Biological Activities of this compound Derivatives

While numerous studies have explored the in vitro biological activities of various cinnamic acid derivatives, no specific research was found that focused on the biological activities of derivatives of this compound itself. The biological profile of this compound derivatives remains an unexplored area of research.

Preclinical Pharmacokinetic Studies in Non Human Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No publicly available studies were found that characterize the absorption, distribution, metabolism, and excretion (ADME) of Cinnamaverine in any non-human animal models.

In Vivo Pharmacokinetic Profiling in Rodent Models (e.g., rats, mice)

Pharmacokinetic Evaluation in Higher Animal Species (e.g., non-human primates)

There is no available scientific literature detailing the pharmacokinetic evaluation of this compound in higher animal species, such as non-human primates. Therefore, the pharmacokinetic profile of this compound in these models is currently unknown.

Metabolic Fate and Metabolite Identification in Biological Matrices

No studies have been published that investigate the metabolic fate of this compound or identify its metabolites in any biological matrices (e.g., plasma, urine, feces) from preclinical animal models. The metabolic pathways and the chemical structures of any potential metabolites have not been elucidated.

Bioavailability and Clearance Determinations in Preclinical Models

Information regarding the bioavailability and clearance rates of this compound in any preclinical animal models is not available in the public scientific literature. As such, the extent of its absorption into the systemic circulation and the rate at which it is removed from the body have not been determined.

Excretion Pathways and Mass Balance Studies

There are no published mass balance studies for this compound. Consequently, the primary routes and extent of its excretion from the body (e.g., via urine, feces, or bile) have not been established.

Pharmacokinetic Modeling and Simulation in Preclinical Research

No published research was found that describes the use of pharmacokinetic modeling and simulation to predict or characterize the behavior of this compound in preclinical systems.

Preclinical Pharmacological Efficacy Studies in Non Human Animal Models

Development and Validation of Disease-Relevant Animal Models

The foundation of preclinical efficacy studies lies in the selection and validation of appropriate animal models that accurately mimic human diseases or physiological conditions relevant to the compound's intended therapeutic use emulatebio.compharmafeatures.comscantox.comtaconic.comvoxcan.fr. The development of these models involves careful consideration of genetic, physiological, and pathological similarities to the human condition being studied pharmafeatures.comtaconic.comscribd.com. For a compound like Cinnamaverine, which exhibits smooth muscle relaxant and antispasmodic properties, relevant animal models might include those that replicate conditions characterized by smooth muscle dysfunction, such as gastrointestinal spasms, bladder overactivity, or vascular smooth muscle disorders pharmaron.com.

Validation of these models is crucial and typically involves demonstrating that the induced pathology or phenotype in animals recapitulates key features of the human disease, including pathological changes and behavioral or physiological manifestations pharmafeatures.comscantox.comscribd.com. This ensures that the model is a reliable surrogate for studying disease progression and evaluating therapeutic interventions. Various species, including rodents (mice and rats), and sometimes larger mammals, are utilized depending on the specific disease and the biological processes being investigated googleapis.comtaconic.comdrugpatentwatch.com. The scientific literature extensively details the establishment and validation of numerous disease models across various therapeutic areas, such as CNS disorders, inflammation, and oncology, providing a framework for developing models relevant to this compound's potential applications vdoc.pubscantox.comtaconic.compharmaron.com.

Efficacy Evaluations of this compound in Established Preclinical Disease Models

Efficacy evaluations in preclinical models are designed to determine if a compound produces the desired therapeutic effect in a disease context voxcan.frpharmaron.comgoogle.com. For this compound, this would involve administering the compound to animals exhibiting a specific condition and assessing its impact on relevant physiological or behavioral endpoints. For instance, in models of smooth muscle spasms, efficacy could be measured by observing a reduction in the frequency or intensity of spasms, or by measuring changes in smooth muscle contractility in isolated tissue preparations vdoc.pub.

Detailed research findings on the efficacy of this compound in specific preclinical disease models were not identified in the retrieved literature. However, the general approach involves comparing outcomes in animals treated with this compound against control groups receiving a vehicle or a comparator drug google.comresearchgate.net. Such studies aim to quantify the compound's therapeutic effect, assess its mechanism of action, and provide data to support its progression to further development stages. The selection of appropriate endpoints is critical and must be quantifiable and directly relevant to the intended therapeutic benefit voxcan.fr.

Identification and Validation of Pharmacodynamic Biomarkers in Animal Systems

Pharmacodynamic (PD) biomarkers are essential tools in preclinical studies to assess a drug's biological activity and mechanism of action who.intscantox.comvoxcan.freuropa.eunih.govplos.org. They provide quantifiable measures of a drug's effect on the body, often reflecting target engagement or downstream biological consequences of drug action. For this compound, potential PD biomarkers could relate to its smooth muscle relaxant or antispasmodic effects. For example, measuring changes in smooth muscle tone, ion channel activity, or signaling pathways known to be modulated by smooth muscle relaxants could serve as PD biomarkers scantox.compharmaron.complos.org.

The identification of such biomarkers typically involves hypothesis-driven research or exploratory studies using techniques like gene expression profiling, proteomics, or specific biochemical assays who.intscantox.compharmaron.complos.org. Once identified, these biomarkers must be validated in animal systems to confirm their reliability, sensitivity, and specificity in reflecting the drug's activity. Validation ensures that the biomarker changes observed are directly attributable to this compound and are consistent across different experimental conditions or animal models who.intvoxcan.fr. While specific PD biomarkers for this compound were not detailed in the search results, the general principles of biomarker discovery and validation are well-established in preclinical pharmacology who.intscantox.comvoxcan.frpharmaron.comeuropa.eunih.govplos.org.

Dose-Response Relationship Studies in Preclinical Models

Understanding the dose-response relationship is fundamental to characterizing a drug's pharmacological profile pharmaron.comresearchgate.neteuropa.euplos.orgnc3rs.org.ukfda.govwho.int. Dose-response studies in preclinical models investigate how varying levels of this compound affect the magnitude of its biological response pharmaron.comresearchgate.netplos.orgnc3rs.org.ukfda.gov. This involves administering a range of doses to animal groups and measuring the corresponding effect on efficacy endpoints or PD biomarkers pharmaron.comresearchgate.netplos.orgnc3rs.org.uk.

The data generated from these studies allows for the determination of key pharmacological parameters, such as the effective dose 50% (ED50), which represents the dose required to produce 50% of the maximal effect plos.org. Establishing a clear dose-response curve is crucial for identifying the optimal dose range for therapeutic efficacy while also informing potential toxicity pharmaron.comeuropa.eunc3rs.org.ukfda.govwho.int. These studies are vital for predicting how this compound might behave in humans and for guiding the selection of doses for subsequent clinical trials pharmaron.comeuropa.eufda.gov. While specific dose-response data for this compound were not found, the methodology involves rigorous statistical analysis and modeling of the observed effects across different dose levels pharmaron.comresearchgate.netplos.orgnc3rs.org.ukwho.int.

Translational Aspects of Preclinical Efficacy Data to Potential Biological Relevance

Translational research aims to bridge the gap between preclinical findings and their relevance to human biology and clinical outcomes antibodysociety.orgemulatebio.compharmafeatures.comtaconic.comvoxcan.frgoogle.comnih.govwikipedia.orgnih.gov. A significant challenge in preclinical drug development is the inherent biological variability between animal species and humans, which can lead to discrepancies in drug efficacy and safety predictions freemdict.comemulatebio.compharmafeatures.comscribd.comwikipedia.org. For this compound, the translation of efficacy data from animal models to potential human therapeutic benefit requires careful consideration of species-specific differences in physiology, metabolism, and drug targets emulatebio.compharmafeatures.comvoxcan.frwikipedia.org.

Strategies to enhance translatability include the use of multiple animal models, advanced in vitro systems that better mimic human physiology (e.g., organ-on-chip technologies), and sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling antibodysociety.orgemulatebio.comvoxcan.frnih.gov. PK/PD modeling integrates data on drug exposure and biological response to predict human outcomes voxcan.frnih.gov. While specific translational studies for this compound were not identified, the general principles emphasize the need for robust preclinical data that can be reliably extrapolated to inform human dosing and efficacy expectations pharmafeatures.comtaconic.comvoxcan.frgoogle.comnih.gov.

Analytical Method Development and Validation for Cinnamaverine Quantification

Chromatographic Methodologies for Cinnamaverine and its Metabolites

Chromatographic techniques are powerful tools for separating and quantifying components of a mixture. For a compound like this compound, various chromatographic methods can be developed, each with its own advantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and precision. A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its potential degradation products and impurities, ensuring that the quantification of the API is not affected by these other components. analyticaltoxicology.comru.nl

The development of an HPLC method for this compound would involve a systematic optimization of chromatographic conditions. This process includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase with optimal solvent composition and pH to achieve good peak shape and resolution, and a suitable detection wavelength based on the UV-Vis spectrum of this compound. For instance, a reversed-phase HPLC method might utilize a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and organic solvents such as acetonitrile (B52724) or methanol. nih.gov

Once developed, the method must be validated according to ICH guidelines. researchgate.netpharmaguideline.com Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). pharmaguideline.com

Specificity would be demonstrated by the ability of the method to resolve the this compound peak from potential interferences.

Linearity would be established by analyzing a series of this compound solutions across a defined concentration range and demonstrating a linear relationship between concentration and peak area. nih.gov

Accuracy is determined by measuring the recovery of a known amount of this compound spiked into a sample matrix.

Precision is assessed by analyzing replicate samples to determine the degree of scatter in the results.

The following table illustrates typical parameters that would be evaluated in an HPLC method validation for a pharmaceutical compound.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) Typically 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%, Intermediate (Inter-day): ≤ 2.0%
Specificity No interference at the retention time of the analyte
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, particularly suitable for volatile and thermally stable compounds. youtube.compropharmagroup.com For the analysis of this compound, which may require derivatization to increase its volatility, GC-MS can provide both quantitative data and structural information, which is invaluable for identifying unknown metabolites or degradation products. illinois.eduimpactfactor.org

A typical GC-MS method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. youtube.com The column separates the components of the mixture based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. nih.gov This technique is widely used in the analysis of various bioactive natural compounds and in environmental monitoring. youtube.comikev.org

Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. scribd.commdpi.com A UPLC-MS/MS method for this compound would be particularly advantageous for bioanalytical applications, such as quantifying low concentrations of the drug and its metabolites in biological matrices like plasma. nih.govimpactfactor.orgnih.gov

Method development for UPLC is similar to HPLC but requires instrumentation capable of handling the higher backpressures generated by the smaller particles. The validation of a UPLC method would follow the same ICH guidelines as for HPLC, with particular attention to the lower limits of detection and quantification that are typically achievable. scribd.commdpi.com

Below is a representative table of parameters for a UPLC-MS/MS bioanalytical method validation.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity/Specificity No significant interference at the retention time of the analyte and internal standard
Matrix Effect Assessed to ensure it does not compromise the accuracy and precision of the method
Stability (Freeze-Thaw, Short-term, Long-term) Analyte concentration should be within ±15% of the initial concentration

Thin Layer Chromatography (TLC) for Purity Assessment and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative purposes such as purity assessment, identification of compounds, and monitoring the progress of a reaction. analyticaltoxicology.comjapsonline.com For this compound, TLC can be used as a preliminary screening tool to quickly assess the purity of a bulk sample or to identify the presence of related substances. nih.gov

The technique involves spotting the sample onto a plate coated with a thin layer of adsorbent material (stationary phase), such as silica (B1680970) gel. youtube.com The plate is then placed in a sealed chamber with a solvent (mobile phase), which moves up the plate by capillary action. Different compounds in the sample travel at different rates, resulting in their separation. The separated spots are visualized, often under UV light, and their retention factor (Rf) values are calculated. analyticaltoxicology.comyoutube.com While primarily qualitative, modern instrumental TLC (HPTLC) can provide accurate and precise quantitative results. analyticaltoxicology.com

Spectrophotometric Techniques for Quantitative Analysis

UV-Visible spectrophotometry is a simple and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. nih.govijprajournal.com The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ich.org

For the quantitative analysis of this compound, a spectrophotometric method would involve identifying the wavelength of maximum absorbance (λmax). A calibration curve would then be prepared by measuring the absorbance of a series of standard solutions of known concentrations at this wavelength. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. ich.orgyoutube.com This method is valued for its simplicity and cost-effectiveness. nih.gov

Method Validation Parameters and ICH Guidelines Adherence

The validation of any analytical method is essential to ensure its reliability, and it must be performed in accordance with the guidelines established by the International Council for Harmonisation (ICH). researchgate.netich.orgeuropa.eunih.gov The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures. europa.eunih.gov

The core validation parameters that must be evaluated are:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.netjapsonline.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ru.nl

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netru.nl

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability, intermediate precision, and reproducibility. ru.nl

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ru.nl

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Adherence to these ICH guidelines ensures that the analytical method for this compound is well-characterized, properly understood, and suitable for its intended purpose in a regulated environment. researchgate.netich.orgpropharmagroup.com

Linearity and Range Assessment

Linearity studies are fundamental to validating an analytical method, demonstrating that the results obtained are directly proportional to the concentration of the analyte in the sample. pharmaguru.coactascientific.com For a this compound HPLC assay, this is typically assessed by preparing a series of standard solutions at different concentrations. A minimum of five concentration levels is generally recommended to establish a linear relationship. globalresearchonline.net

The range of an analytical method is the interval between the upper and lower concentrations for which the method has shown acceptable levels of linearity, accuracy, and precision. pharmaguru.co For an assay of a drug substance like this compound, the typical range is 80–120% of the target concentration. globalresearchonline.net The data from the linearity study are plotted as detector response versus concentration, and a linear regression analysis is performed. The acceptance criteria usually require a high correlation coefficient (R²) value, typically ≥ 0.999, to confirm a strong linear relationship. pharmasm.com

Table 1: Illustrative Linearity Data for this compound Quantification

Concentration Level (%) Concentration (µg/mL) Peak Area (Arbitrary Units)
80 80 958,765
90 90 1,078,543
100 100 1,199,821
110 110 1,321,055
120 120 1,440,987

This table is interactive. You can sort and filter the data. Note: Data are representative examples for illustrative purposes.

Precision (Repeatability, Intermediate Precision)

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: repeatability and intermediate precision. pharmaguideline.com

Repeatability (Intra-assay Precision) reflects the precision under the same operating conditions over a short interval. This is often determined by performing at least six replicate measurements at 100% of the test concentration or by analyzing three different concentrations in triplicate within the specified range. pharmaguideline.com

Intermediate Precision assesses the method's performance within the same laboratory but considers variations such as different days, different analysts, or different equipment. This demonstrates the reliability of the method under typical operational variations. pharmtech.com

For both repeatability and intermediate precision, the results are expressed as the Relative Standard Deviation (%RSD) of the measurements. A common acceptance criterion for precision in HPLC assays is a %RSD of not more than 2.0%. arlok.com

This table is interactive. You can sort and filter the data. Note: Data are representative examples for illustrative purposes.

Accuracy (Recovery Studies)

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a placebo spiked with a known quantity of this compound).

Recovery studies are performed at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level. The accuracy is expressed as the percentage of analyte recovered from the sample matrix. arlok.com For pharmaceutical assays, the mean recovery is generally expected to be within 98.0% to 102.0%. researchgate.netscielo.br

Table 3: Example of Accuracy (Recovery) Data for this compound

Spiked Level (%) Amount Added (mg) Amount Recovered (mg) % Recovery
80 8.0 7.98 99.75
100 10.0 10.05 100.50
120 12.0 12.12 101.00
Mean Recovery 100.42%

This table is interactive. You can sort and filter the data. Note: Data are representative examples for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. wjarr.com The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comjuniperpublishers.com

These parameters are crucial for impurity testing but are also determined during the validation of an assay method. They can be calculated based on the standard deviation of the response and the slope of the calibration curve, or by using a signal-to-noise ratio, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. wjarr.comjuniperpublishers.comtbzmed.ac.ir

For a this compound assay, the LOD and LOQ would demonstrate the method's sensitivity. For instance, in the analysis of a related antispasmodic, fenoverine, the LOD was found to be 50 ng/mL and the LOQ was 0.5 µg/mL. rjptonline.org For another antispasmodic, drotaverine hydrochloride, the LOD and LOQ were 0.02 µg/ml and 0.06 µg/ml, respectively. researchgate.net

Table 4: Illustrative LOD and LOQ Values

Parameter Method Result (µg/mL)
LOD Signal-to-Noise (3:1) 0.05
LOQ Signal-to-Noise (10:1) 0.15

This table is interactive. You can sort and filter the data. Note: Data are representative examples for illustrative purposes.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components (e.g., placebo). loesungsfabrik.denpra.gov.my Selectivity is often used interchangeably and refers to the ability of the method to differentiate and quantify the analyte in the presence of other components. researchgate.netechemi.com

For a this compound assay, specificity is confirmed by demonstrating that there is no interference from placebo components at the retention time of the this compound peak. This is often achieved by injecting a placebo sample and a this compound standard and comparing the chromatograms. Peak purity analysis using a photodiode array (PDA) detector can also be employed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any other substance. npra.gov.my

Robustness and Ruggedness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.brsepscience.com Typical variations for an HPLC method include:

Flow rate (e.g., ± 0.1 mL/min)

Mobile phase composition (e.g., ± 2% organic solvent)

Column temperature (e.g., ± 5 °C)

pH of the mobile phase buffer (e.g., ± 0.2 units) scirp.org

The method is considered robust if the system suitability parameters remain within the acceptance criteria and the assay results are not significantly affected by these minor changes. scielo.br Ruggedness is a term sometimes used to describe the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments, though this is often covered under intermediate precision.

Table 5: Representative Robustness Study for this compound HPLC Method

Parameter Varied Variation System Suitability Pass/Fail % Assay Change
Flow Rate +0.1 mL/min Pass -0.8%
-0.1 mL/min Pass +0.9%
Mobile Phase Organic +2% Pass -1.1%
-2% Pass +1.2%
Temperature +5°C Pass -0.5%
-5°C Pass +0.4%

This table is interactive. You can sort and filter the data. Note: Data are representative examples for illustrative purposes.

Development of Stability-Indicating Analytical Methods

A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods. A stability-indicating assay method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active ingredient, this compound, without interference from its degradation products, impurities, or excipients. ijpsr.comfda.gov

The development of such a method for this compound involves subjecting the drug substance to forced degradation (stress testing) under various conditions as mandated by ICH guidelines. These conditions typically include:

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions to induce hydrolytic degradation.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

Thermal Stress: Exposure to high temperatures.

Photostability: Exposure to light (UV and visible). rjptonline.orgnih.gov

The stressed samples are then analyzed using the developed HPLC method. The goal is to demonstrate that the this compound peak is well-resolved from all degradation product peaks. questjournals.org The use of a PDA detector is invaluable here, as it can help in assessing peak purity and ensuring that no degradation products are co-eluting with the main this compound peak. npra.gov.my A successful stability-indicating method will show a decrease in the assay of this compound with a corresponding increase in the peaks of the degradation products, confirming that the method can effectively monitor the stability of the drug over time. fda.gov

Table of Mentioned Compounds

Compound Name
This compound
Drotaverine hydrochloride
Fenoverine

Theoretical and Computational Chemistry Applied to Cinnamaverine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules like Cinnamaverine. These methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure, which dictates a molecule's reactivity and physical characteristics jocpr.comarxiv.orgepfl.ch. DFT calculations can accurately predict molecular geometry, bond lengths, bond angles, and the distribution of electrons within molecular orbitals jocpr.comscielo.org.mx. By solving the electronic Schrödinger equation, QM methods can determine the ground-state electronic energy, providing insights into molecular stability and reactivity jocpr.comarxiv.org.

For compounds structurally related to this compound, such as cinnamic acid and cinnamaldehyde (B126680), DFT calculations have been used to optimize molecular structures, predict conformational preferences, and analyze vibrational spectra scielo.org.mx. These studies also involve calculating atomic charges, such as Natural Bond Orbital (NBO) charges, which help in understanding charge distribution and potential sites of interaction within the molecule scielo.org.mx. Furthermore, QM methods can predict spectroscopic properties like NMR chemical shifts and UV-visible spectra, aiding in the experimental characterization of such compounds scielo.org.mx. The reactivity of molecules can be predicted by modeling reaction pathways and activation energies, which is crucial for understanding potential metabolic transformations or interactions jocpr.com.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with biological environments inflibnet.ac.inmkjc.in. These simulations are performed by solving Newton's laws of motion for each atom in the system, allowing researchers to observe how molecules change shape and interact with their surroundings inflibnet.ac.inmkjc.in.

MD simulations are particularly valuable for understanding the conformational landscape of a molecule like this compound. They can reveal the most stable conformations, the flexibility of different parts of the molecule, and how these conformations might change upon binding to a target protein inflibnet.ac.inplos.org. By analyzing the trajectory data, researchers can derive kinetic and thermodynamic properties, assess the stability of molecular structures, and identify key motions or domain movements inflibnet.ac.innih.gov. In the context of drug discovery, MD simulations are instrumental in characterizing receptor-ligand interactions, providing guidance for structure-based drug design, and identifying potential binding sites, including cryptic ones plos.org. For instance, studies on similar receptor-ligand systems have analyzed root mean square deviation (RMSD) to quantify conformational changes and used methods like MM-GBSA to estimate binding free energies, offering a quantitative measure of interaction strength plos.org.

Molecular Docking and Virtual Screening for Target Prediction and Binding Mode Analysis

Molecular docking and virtual screening are widely used computational techniques to predict how a molecule, such as this compound, might interact with specific biological targets, like proteins or enzymes. Molecular docking involves predicting the preferred orientation of one molecule to another when bound, aiming to identify the binding site and estimate the binding affinity mkjc.innih.gov. Virtual screening extends this by rapidly assessing large libraries of compounds against a target to identify potential hits nih.gov.

Studies on cinnamaldehyde derivatives, which share structural similarities with this compound, have utilized molecular docking to predict their binding to various anticancer receptors nih.govresearchgate.netnih.gov. These studies often employ software like AutoDock 4 and analyze parameters such as binding affinity (e.g., Ki values) and interactions with specific amino acid residues or metal cofactors within the target's active site nih.govresearchgate.netnih.gov. The results help elucidate the binding mode and identify key structural features responsible for activity nih.govresearchgate.netnih.gov. For example, docking studies have shown that substitutions on the aromatic ring of cinnamaldehyde derivatives can significantly influence their binding affinity and activity against specific targets nih.govresearchgate.netnih.gov. Similarly, docking has been used to identify potential enzyme inhibitors, providing insights into the mechanism of action mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational approaches that establish correlations between the chemical structure of molecules and their biological activities or physicochemical properties, respectively nih.govnih.govmdpi.com. These models are built using statistical methods and molecular descriptors derived from the chemical structure.

QSAR studies are vital for understanding how structural modifications to a compound like this compound might influence its potency or efficacy. For related cinnamic acid derivatives, QSAR models have been developed to predict antibacterial activity, employing statistical metrics such as R² (coefficient of determination), F-statistic, and standard error (s²) to assess model quality nih.gov. These models often reveal that properties such as polarity and specific electronic descriptors significantly impact biological activity nih.govmdpi.com. For instance, descriptors related to polar atoms and hydrophobic/hydrophilic balance have been shown to influence the activity of cinnamate (B1238496) esters mdpi.com. DFT calculations can generate quantum mechanical descriptors that are then used in QSAR studies to provide theoretical insights into chemical reactivity and its relation to biological properties nih.gov. The validation of QSAR models, often through virtual screening and comparison with experimental data, is crucial for their reliability in predicting the activity of new compounds nih.govnih.gov.

In Silico Prediction of Pharmacokinetic Parameters and Metabolic Pathways

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound, often referred to as in silico pharmacokinetics, is a critical step in drug discovery and development. These predictions help assess a compound's potential to reach its target, its fate within the body, and its safety profile before extensive experimental testing brazilianjournals.com.brnih.goviapchem.orgresearchgate.net.

For compounds like this compound, in silico methods can predict various pharmacokinetic parameters. These include oral bioavailability, which is often assessed by checking compliance with Lipinski's Rule of Five (e.g., molecular weight < 500 Da, logP < 5, hydrogen bond donors ≤ 5, hydrogen bond acceptors ≤ 10) mdpi.combrazilianjournals.com.brnih.gov. Other predicted properties include intestinal absorption, permeability across cell membranes (e.g., Caco-2 cells), blood-brain barrier (BBB) penetration, and interactions with drug transporters like P-glycoprotein brazilianjournals.com.brresearchgate.netfrontiersin.org. Furthermore, predictions regarding metabolism by cytochrome P450 (CYP) enzymes and potential toxicity (e.g., mutagenicity, carcinogenicity, hERG channel inhibition) are also performed mdpi.combrazilianjournals.com.brnih.gov. Software such as SwissADME is commonly used to generate these predictions, offering insights into a compound's drug-likeness and potential liabilities frontiersin.org. Understanding potential metabolic pathways can also be aided by in silico tools that predict sites of metabolism and the structures of resulting metabolites nih.gov.

Cheminformatics and Data Mining for this compound Research

Cheminformatics and data mining play a crucial role in organizing, analyzing, and extracting meaningful information from the vast amounts of chemical and biological data relevant to compounds like this compound brazilianjournals.com.brfrontiersin.org. These disciplines utilize computational tools and statistical methods to identify patterns, relationships, and new insights from chemical databases and experimental results.

For this compound, cheminformatics can involve its identification and retrieval from chemical databases, facilitating access to its known properties and associated literature freemdict.comchemsrc.com10huan.com. Data mining techniques can be applied to large datasets to uncover structure-activity relationships, identify potential drug targets, or optimize screening strategies brazilianjournals.com.brfrontiersin.org. For instance, cheminformatics tools are used to enhance the process of virtual screening, helping to identify promising drug candidates from large chemical libraries frontiersin.org. By analyzing trends and correlations within chemical data, researchers can gain a deeper understanding of the chemical space surrounding this compound and its analogs, thereby accelerating the discovery process.

Cinnamaverine in Prodrug and Advanced Drug Delivery System Research

Prodrug Design Principles and Strategies for Cinnamaverine

Prodrug design is a sophisticated approach to drug development aimed at enhancing a drug's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. This involves chemically modifying the parent drug to create an inactive or less active derivative that is converted back to the active form in vivo through enzymatic or non-enzymatic processes ijnrd.orghrpatelpharmacy.co.increative-proteomics.comijpcbs.comijpsjournal.comnih.govmdpi.comcentralasianstudies.org.

Rationale for Prodrug Conversion and Bioreversible Linkers

The primary rationale for developing prodrugs of this compound would likely stem from the need to improve its solubility, stability, permeability across biological membranes, or to achieve targeted delivery. For instance, if this compound exhibits poor oral bioavailability due to low solubility or limited absorption, a prodrug strategy could be employed to enhance these attributes hrpatelpharmacy.co.innih.govmdpi.comcentralasianstudies.org. Bioreversible linkers are crucial components of prodrugs, covalently attaching a promoiety to the parent drug. These linkers are designed to be cleaved in vivo under specific physiological conditions, releasing the active this compound. Common linkers include esters, amides, carbonates, and phosphates, chosen based on their susceptibility to enzymatic or chemical hydrolysis ijnrd.orghrpatelpharmacy.co.innih.govcentralasianstudies.orgscirp.orgpsu.edu. The selection of a linker would depend on the desired release kinetics and the specific functional groups available on the this compound molecule.

Enzymatic and Non-Enzymatic Conversion Mechanisms

Prodrugs of this compound could be designed for activation through various mechanisms. Enzymatic conversion is a common pathway, relying on the presence of specific enzymes in the body, such as esterases, peptidases, phosphatases, or cytochrome P450 enzymes, which are abundant in the liver, blood, and other tissues ijnrd.orghrpatelpharmacy.co.increative-proteomics.comcentralasianstudies.orgscirp.orgnih.gov. For example, if a this compound prodrug were synthesized with an ester linkage, it would likely be cleaved by esterases to release the active drug ijnrd.orghrpatelpharmacy.co.inscirp.orgnih.gov. Non-enzymatic conversion pathways, such as hydrolysis or intramolecular cyclization, can also be exploited, often triggered by specific pH conditions or inherent chemical lability of the linker ijnrd.orghrpatelpharmacy.co.inpsu.edu. For instance, prodrugs designed to release this compound in specific pH environments, like the acidic milieu of certain cellular compartments or tumors, could utilize such mechanisms psu.edu.

In Vitro and Ex Vivo Preclinical Evaluation of this compound Prodrugs

Preclinical evaluation is essential to assess the efficacy and safety of prodrug candidates before human trials. This typically involves in vitro and ex vivo studies.

In vitro studies would focus on assessing the chemical stability of the prodrug in various physiological buffers (e.g., pH 7.4, pH 5.0) and its susceptibility to enzymatic hydrolysis using liver microsomes, plasma, or specific purified enzymes ijnrd.orgijpcbs.comcentralasianstudies.orgscirp.orgnih.govresearchgate.net. These studies help determine the rate and extent of this compound release from its prodrug form. Cell-based assays could evaluate the cytotoxicity and cellular uptake of the prodrug and the released this compound.

Ex vivo studies would involve using animal or human tissue models, such as intestinal sacs or tissue explants, to assess the permeability and metabolism of the prodrug across biological barriers mdpi.comnih.govnih.gov. These models provide a more complex biological environment to evaluate how the prodrug behaves before systemic circulation.

Specific research findings detailing the in vitro or ex vivo evaluation of this compound prodrugs were not identified in the provided search results.

Research into Novel Formulation Technologies for this compound (excluding dosage/administration)

Novel formulation technologies aim to enhance drug delivery by encapsulating the active pharmaceutical ingredient (API) in advanced delivery systems. For this compound, these could include:

Nanoparticles: Dispersing this compound within nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) could improve its solubility, stability, and potentially its cellular uptake or tissue targeting nih.govnih.govgoogle.comcrystalpharmatech.commedcraveonline.comformulationbio.comnih.govyoutube.com.

Liposomes: These vesicular structures, composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs, potentially improving this compound's solubility and controlling its release nih.govgoogle.comnih.govyoutube.comnih.govyoutube.com.

Solid Dispersions: Amorphous solid dispersions (ASDs) involve dispersing this compound in a hydrophilic polymer matrix. This approach significantly enhances the dissolution rate and bioavailability of poorly water-soluble drugs by preventing recrystallization and maintaining a supersaturated state nih.govcrystalpharmatech.commedcraveonline.comformulationbio.comlonza.comascendiacdmo.comijpsjournal.com. Technologies like spray drying or hot-melt extrusion are commonly used for ASD preparation formulationbio.comlonza.comascendiacdmo.com.

Specific research detailing the application of these novel formulation technologies to this compound was not found in the provided search results.

Exploration of this compound in Controlled Release Systems

Controlled release systems are designed to deliver this compound at a predetermined rate over an extended period, aiming to maintain therapeutic drug concentrations, reduce dosing frequency, and minimize fluctuations associated with conventional dosage forms formulationbio.comijpsjournal.comascendiacdmo.combspublications.netpharmaexcipients.comeyewiki.orggoogle.comslideshare.net.

Matrix Systems: this compound could be embedded within a polymer matrix (e.g., hydrophilic polymers like HPMC) that swells upon contact with bodily fluids, creating a gel layer that controls drug diffusion ascendiacdmo.combspublications.netslideshare.netinflibnet.ac.in. Alternatively, erosion of the matrix can also govern drug release.

Coated Systems: Formulations could involve coating this compound particles or tablets with polymers that regulate drug release through diffusion or osmotic pressure ascendiacdmo.comgoogle.comslideshare.netinflibnet.ac.in.

Lipid-Based Systems: Liposomes or solid lipid nanoparticles can also be engineered for sustained release of this compound nih.govgoogle.comnih.govyoutube.comnih.govyoutube.com.

While this compound has been listed in patent applications related to controlled absorption formulations justia.com, specific research findings or detailed exploration of this compound within controlled release systems were not identified in the provided search results.

Compound List:

this compound

Ontazolast

Peretinoin

3'-C-ethynylcytidine

Diclofurime

L-767,679

Adalimumab

Infliximab

Ruzotolimod

Docetaxel (DTX)

Venlafaxine

Ansofaxine

Toludesvenlafaxine

Val-Val-ACV

Amprenavir

Fosamprenavir calcium

ACV

Pilocarpine

KNI-727

Carvacrol

Cinnamaldehyde (B126680)

Citral

Thymol

Doxorubicin

Paclitaxel

Daunorubicin

Naproxen

Prasugrel

Metformin HCl

Montelukast Sodium

Bepotastine besilate

Travoprost

Bimatoprost

Timolol

Future Directions and Emerging Research Avenues for Cinnamaverine

Integration of Artificial Intelligence and Machine Learning in Cinnamaverine Research

Future research on this compound can leverage AI and ML in several key areas:

Predicting Drug-Target Interactions: Machine learning algorithms are increasingly used to predict interactions between drugs and biological targets. nih.govmdpi.com For this compound, ML models could be trained on existing data for similar alkaloids and antispasmodic agents to predict its primary and secondary binding targets with greater accuracy. mdpi.comfrontiersin.org This would help in elucidating its precise mechanism of action.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. harvard.edu By using the this compound scaffold as a starting point, these models could generate novel analogues with optimized properties, such as enhanced potency, better selectivity, or improved pharmacokinetic profiles.

Predictive Toxicology and Pharmacokinetics: AI can analyze a compound's structure to predict its potential toxicity and how it will be absorbed, distributed, metabolized, and excreted (ADME) in the body. Applying these predictive models to this compound derivatives could help in the early identification of candidates with the most promising safety and efficacy profiles, reducing the need for extensive and costly preclinical testing. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research
AI/ML ApplicationObjective in this compound ResearchPotential Impact
Target Prediction & ValidationIdentify and validate the biological receptors and pathways this compound interacts with to exert its antispasmodic effects.Clarifies mechanism of action; identifies new therapeutic indications.
Generative Molecular DesignDesign novel molecules based on the this compound scaffold with superior antispasmodic activity or fewer side effects.Accelerates lead optimization and the creation of next-generation therapeutics.
ADMET PredictionForecast the absorption, distribution, metabolism, excretion, and toxicity of new this compound analogues.Reduces late-stage failures and lowers development costs.
Structure-Activity Relationship (SAR) AnalysisUse ML to analyze existing data and establish clear relationships between the structure of this compound-like molecules and their biological activity.Guides more efficient and rational chemical synthesis efforts.

Novel Preclinical Model Development for this compound Efficacy Studies

While traditional animal models have been foundational in pharmacology, they often fail to fully replicate human physiology, limiting their predictive power for clinical efficacy. nih.gov The future of this compound efficacy studies will likely depend on the development and adoption of more sophisticated preclinical models that better mimic human gastrointestinal function and disease states. nih.gov

Key emerging models include:

Organ-on-a-Chip Systems: These microfluidic devices contain living human cells in a 3D arrangement that simulates the architecture and function of human organs, such as the intestine. nih.govjove.com A "gut-on-a-chip" model could be used to study this compound's effect on smooth muscle contractility and nerve function in a human-relevant microenvironment, providing more accurate data than conventional cell cultures or animal tissues. harvard.eduresearchgate.net

Humanized Animal Models: These are immunodeficient animals engrafted with human cells or tissues. mdpi.com For studying conditions like Irritable Bowel Syndrome (IBS), where both the immune system and gut microbiome play a role, a mouse model humanized with a human immune system and gut microbiota could provide a more accurate platform to test this compound's efficacy. jax.org

Table 2: Comparison of Preclinical Models for this compound Efficacy Studies
Model TypeDescriptionAdvantages for this compound ResearchLimitations
Traditional Animal Models (e.g., rat, guinea pig)In vivo models used to assess gastrointestinal motility and smooth muscle relaxation. researchgate.netProvides systemic physiological context. Established protocols.Poor translation to human clinical outcomes; species differences. nih.gov
Organ-on-a-ChipMicrofluidic chips with human intestinal cells mimicking organ-level function. jove.comHigh human relevance; allows for precise control of the microenvironment.Lacks systemic circulation and multi-organ interactions.
Humanized Mouse ModelsMice engrafted with human immune cells and/or gut microbiota. mdpi.comAllows study of interactions between this compound, human immune cells, and human gut flora in an in vivo setting.Complex to create; potential for graft-versus-host disease.

Exploration of Polypharmacology and Multi-Target Modulators Based on this compound Scaffolds

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that many effective drugs act on multiple biological targets simultaneously. nih.gov This multi-target action can lead to enhanced therapeutic efficacy, particularly for complex multifactorial diseases. benthamscience.com

Future research should investigate the possibility that this compound is a polypharmacological agent. Its antispasmodic effects may result not from interacting with a single receptor, but from modulating a network of targets. A key research avenue would be to screen this compound against a broad panel of receptors, ion channels, and enzymes known to be involved in smooth muscle physiology.

Furthermore, the chemical structure of this compound can serve as a valuable scaffold for the rational design of new multi-target modulators. nih.govspringernature.com By modifying the this compound backbone, medicinal chemists could design compounds that intentionally interact with a specific combination of targets relevant to conditions involving smooth muscle dysfunction, potentially leading to more effective and holistic treatments. creative-biolabs.com

Table 3: Hypothetical Polypharmacological Profile for a this compound-Based Modulator
Biological TargetHypothesized EffectTherapeutic Rationale
Muscarinic ReceptorsAntagonismInhibits parasympathetic stimulation of gut contraction (anticholinergic effect). wikipedia.orgdrugbank.com
L-type Calcium ChannelsBlockadeDirectly inhibits the influx of calcium required for smooth muscle contraction.
Phosphodiesterase (PDE) EnzymesInhibitionIncreases intracellular cyclic AMP, leading to smooth muscle relaxation.
Serotonin Receptors (e.g., 5-HT4)ModulationModulates gut motility and visceral sensitivity.

Advanced Analytical Techniques for In Situ Monitoring of this compound

Understanding a drug's concentration and metabolic fate directly within its target tissue is crucial for optimizing its therapeutic effect. nih.govsemanticscholar.org Traditional pharmacokinetic studies rely on measuring drug levels in blood plasma, which may not accurately reflect the concentration at the site of action, such as the smooth muscle of the intestine. nih.gov

Advanced analytical techniques can enable the in situ monitoring of this compound. Mass Spectrometry Imaging (MSI) is a powerful technology that can visualize the spatial distribution of a drug and its metabolites within a tissue section without the need for labels. nih.govnih.gov Applying MSI to tissues treated with this compound could reveal:

Precise Localization: Where the compound accumulates in the layers of the intestinal wall.

Metabolic Mapping: The location and identity of metabolites formed directly within the target tissue. bioanalysis-zone.comdanaher.com

This approach provides a much more detailed picture of the drug's behavior than conventional methods, offering critical insights into its mechanism of action and metabolism. shimadzu.com.cn Real-time biosensors are another emerging technology that could be adapted to provide continuous monitoring of this compound concentrations in living tissues. researchgate.netresearchgate.net

Table 4: Comparison of Pharmacokinetic Analysis Techniques for this compound
TechniqueInformation ProvidedAdvantagesLimitations
LC-MS/MS of PlasmaMeasures total drug and metabolite concentration in systemic circulation. nih.govHighly sensitive and quantitative; well-established method.Does not directly measure concentration in the target tissue (e.g., gut smooth muscle).
MicrodialysisMeasures unbound (free) drug concentration in the interstitial fluid of a specific tissue. nih.govProvides a direct measure of pharmacologically active drug at the target site.Invasive; technically challenging; potential for high nonspecific binding.
Mass Spectrometry Imaging (MSI)Visualizes the spatial distribution of the parent drug and its metabolites across a tissue section. nih.govnih.govProvides high-resolution spatial information; label-free; can detect multiple molecules simultaneously.Typically performed ex vivo; quantification can be challenging.

Collaborative Research Opportunities in this compound Science

The complexity and cost of modern drug development necessitate a collaborative approach, breaking down silos between different research sectors. acs.org The future advancement of this compound research will be significantly enhanced by fostering strategic partnerships.

Academia-Industry Collaborations: Academic labs often excel in basic research and target discovery, while pharmaceutical companies possess the resources and expertise for drug development, toxicology, and clinical trials. clinicalleader.comdrugbank.com A partnership could leverage academic expertise in natural products to explore this compound's mechanism while utilizing industry infrastructure to advance promising analogues toward clinical application. nih.govmrlcg.com

Research Consortia: The formation of consortia focused on natural product-based drug discovery or specific gastrointestinal disorders could pool resources, data, and expertise from multiple institutions. nih.govc-path.org Such a consortium could create standardized protocols for evaluating natural antispasmodics like this compound, build shared compound libraries, and attract larger-scale funding. youtube.comcancer.gov These collaborations are essential for translating fundamental discoveries into tangible therapeutic innovations. nih.gov

Table 5: Potential Collaborative Models for this compound Research
Collaborative ModelKey PartnersPrimary GoalExample Activities
Academia-Industry PartnershipUniversity pharmacology/chemistry departments; Pharmaceutical/Biotech companies.Translate basic research on this compound into a viable drug development program. drugbank.comJointly funded research projects, compound screening, preclinical development.
Inter-Institutional Academic CollaborationMultiple universities and research institutes.Deepen the fundamental understanding of this compound's biology and chemistry.Sharing specialized equipment, student/postdoc exchanges, joint grant applications.
Natural Products Research ConsortiumAcademic labs, industry partners, government agencies (e.g., NCI), non-profits. c-path.orgcancer.govAccelerate the discovery and development of drugs from natural sources.Creation of shared natural product libraries, development of standardized screening platforms.

Q & A

Q. How can computational modeling improve the prediction of this compound’s off-target interactions?

  • Methodological Answer: Apply machine learning algorithms trained on chemical databases (e.g., ChEMBL) to predict off-target binding. Validate predictions via high-throughput screening assays. Cross-reference results with pharmacovigilance data (e.g., FAERS) to assess clinical relevance. Publish code and datasets for reproducibility .

Q. What strategies optimize the reproducibility of this compound’s biological activity assays in academic labs?

  • Methodological Answer: Standardize protocols using SOPs (e.g., cell culture conditions, reagent batch documentation). Implement inter-laboratory validation via collaborative networks. Use reference compounds as positive controls in each experiment. Archive raw data and analysis scripts in open-access repositories .

Methodological Frameworks

  • For Literature Reviews : Prioritize primary sources over reviews; use citation management tools (e.g., Zotero) to track references and avoid redundancy .
  • For Data Contradictions : Apply Bradford Hill criteria to assess causality or use sensitivity analysis to test hypothesis robustness .
  • For Ethical Compliance : Align experimental designs with ARRIVE or CARE guidelines for animal/human studies, ensuring transparency in reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.